Isosorbide-2-benzylcarbamate-5-acetate
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Overview
Description
Isosorbide-2-benzylcarbamate-5-acetate is a chemical compound derived from isosorbide, a bio-based molecule obtained from sorbitol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isosorbide-2-benzylcarbamate-5-acetate typically involves the reaction of isosorbide with benzyl isocyanate and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
- The resulting product is then acetylated using acetic anhydride to yield this compound .
Isosorbide: is reacted with in the presence of a suitable catalyst to form isosorbide-2-benzylcarbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Isosorbide-2-benzylcarbamate-5-acetate undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: Isosorbide, benzylamine, and acetic acid.
Oxidation: Corresponding carboxylic acids and oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isosorbide-2-benzylcarbamate-5-acetate has several scientific research applications, including:
Medicinal Chemistry: It is a potent and selective inhibitor of butyrylcholinesterase, making it a potential therapeutic agent for the treatment of Alzheimer’s disease.
Neuroprotection: The compound exhibits neuroprotective effects in cellular models of neurodegenerative diseases.
Antioxidant Activity: Some derivatives of this compound have been shown to possess antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems.
Mechanism of Action
The mechanism of action of isosorbide-2-benzylcarbamate-5-acetate involves the inhibition of butyrylcholinesterase (BuChE). The compound binds to the active site of BuChE, preventing the hydrolysis of acetylcholine, a neurotransmitter involved in cognitive function. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission and potentially improving cognitive function in patients with Alzheimer’s disease .
Comparison with Similar Compounds
Isosorbide-2-carbamate-5-aryl esters: These compounds are also potent and selective inhibitors of butyrylcholinesterase and have been studied for their potential therapeutic applications in neurodegenerative diseases.
Isosorbide-2-benzylcarbamate-5-salicylate: This compound is a highly effective aspirin prodrug that interacts productively with human BuChE.
Isosorbide-2-aspirinate-5-salicylate: Another aspirin prodrug with similar properties to isosorbide-2-benzylcarbamate-5-salicylate.
Uniqueness: Isosorbide-2-benzylcarbamate-5-acetate is unique due to its specific structural features, which confer high selectivity and potency as a butyrylcholinesterase inhibitor. Its bio-based origin and potential for biocompatibility further enhance its appeal for various scientific and industrial applications .
Properties
Molecular Formula |
C16H19NO6 |
---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
[(3R,3aR,6S,6aR)-6-(benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate |
InChI |
InChI=1S/C16H19NO6/c1-10(18)22-12-8-20-15-13(9-21-14(12)15)23-16(19)17-7-11-5-3-2-4-6-11/h2-6,12-15H,7-9H2,1H3,(H,17,19)/t12-,13+,14-,15-/m1/s1 |
InChI Key |
RMUIRACCZOGQBC-LXTVHRRPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1COC2C1OCC2OC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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